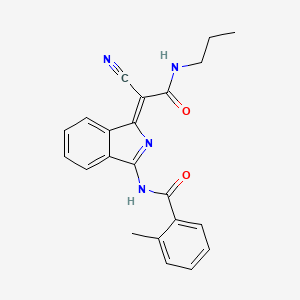

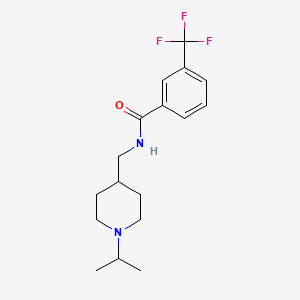

![molecular formula C16H16N2O2S B2860229 methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate CAS No. 303148-78-9](/img/structure/B2860229.png)

methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is a complex organic compound. It is a carbamate ester and a sulfide, which are common functional groups in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Carbamates, for example, are known to undergo reactions such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carbamates, for example, often have moderate polarity and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor in the synthesis of various heterocyclic compounds. Its structure, containing both hydrazide and thioether functionalities, makes it suitable for cyclization reactions to form benzothiophenes and benzoselenophenes . These heterocycles are valuable in medicinal chemistry due to their biological activities.

Antimicrobial Agents

The phenylsulfanyl group present in the compound provides a scaffold for the development of novel antimicrobial agents. Research indicates that derivatives of this compound show promising potential against Gram-positive pathogens, particularly in combating biofilm-associated infections .

Photoredox Catalysis

In photoredox catalysis, this compound could be involved in cascade annulation reactions with sulfonyl chlorides. The process facilitates the construction of complex molecular architectures under mild conditions, which is beneficial for green chemistry applications .

Protecting Groups in Peptide Synthesis

As a carbamate derivative, this compound can be used as a protecting group for amines during peptide synthesis. Protecting groups like carbamates are crucial for preventing unwanted side reactions and are easily removed once the desired peptide sequence is assembled .

Green Chemistry Intermediate

Methyl N-phenyl carbamate, a related compound, is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) and other isocyanates. By extension, our compound could be explored for its utility in non-phosgene routes to synthesize MDI, which is a precursor for polyurethane .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHNSYXVCASQHZ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)

![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2860152.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2860154.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)

![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)